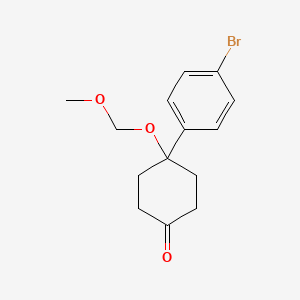

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone (4-Bromo-4-methoxymethylcyclohexanone or BMMC) is a cyclic ketone compound with a bromine atom attached to the aromatic ring. It is a colorless liquid with a pleasant odor and is soluble in many organic solvents. BMMC has been used in a variety of scientific research applications, including its use as a synthetic intermediate in organic synthesis, a reagent for the preparation of polymers, and a pharmaceutical precursor.

Aplicaciones Científicas De Investigación

Cyclohexanone Ring Structures

Research has investigated various cyclohexanone derivatives, highlighting their structural characteristics. In the study by Begum et al. (2012), a cyclohexanone compound exhibited a chair conformation, with methoxycarbonyl groups oriented in opposite directions relative to the cyclohexanone ring. This structural arrangement led to the formation of hydrogen bonds and sheets parallel to the ab plane in the crystal structure (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).

Carbonic Anhydrase Inhibition

Cyclohexanone derivatives have been shown to possess carbonic anhydrase inhibitory properties. Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives and tested their inhibitory effects on human carbonic anhydrase isozymes. Some of these compounds displayed promising inhibitory activity, indicating their potential as novel drug candidates for diseases like glaucoma and epilepsy (Balaydın, Şentürk, & Menzek, 2012).

Synthetic Applications

In synthetic chemistry, cyclohexanone derivatives are used as building blocks. Zheng et al. (1997) demonstrated a method for synthesizing bis(substituted benzylidene)cyclohexanones using a catalyst under microwave irradiation, showcasing the efficiency and speed of this synthesis method (Zheng, Wang, Shao, & Zhong, 1997).

Pharmaceutical Applications

Cyclohexanone derivatives are also explored in pharmaceutical research. For instance, Degraw et al. (1992) synthesized a deazaaminopterin analogue from a cyclohexanone derivative, finding it nearly as potent as methotrexate in inhibiting dihydrofolate reductase, important for cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Propiedades

IUPAC Name |

4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSWPTDZJBKNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)